An In-depth Technical Guide to Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate: Synthesis, Characterization, and Applications in Medicinal Chemistry
An In-depth Technical Guide to Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate: Synthesis, Characterization, and Applications in Medicinal Chemistry
Introduction
Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is a specialized organic compound characterized by three key functional moieties: an ethyl ester, a heptanoate backbone, and an aromatic ketone bearing a trifluoromethyl group at the meta position. This unique combination of features makes it a valuable and versatile building block, particularly in the fields of medicinal chemistry and drug development.[1][2] The trifluoromethylphenyl group is a well-established pharmacophore used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The linear seven-carbon chain, functionalized with a ketone and an ester, provides multiple reactive sites for elaboration into more complex molecular architectures.
This guide provides a comprehensive technical overview of Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate, designed for researchers and drug development professionals. It covers the compound's core physicochemical properties, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, a robust workflow for its analytical characterization, and an expert perspective on its potential applications as a synthetic intermediate.
Physicochemical Properties
The fundamental identity and characteristics of the title compound are summarized below. This data is critical for reaction planning, analytical method development, and regulatory documentation.
| Property | Value | Source |
| IUPAC Name | Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate | N/A |
| CAS Number | 122115-59-7 | [1] |
| Molecular Formula | C₁₆H₁₉F₃O₃ | [1] |
| Molecular Weight | 316.32 g/mol | [1] |
| SMILES | O=C(OCC)CCCCCC(C1=CC=CC(C(F)(F)F)=C1)=O | [1] |
| Classification | Organic Building Block, Fluorinated Intermediate, Ketone, Ester | [1][2] |
Synthesis Methodology: Friedel-Crafts Acylation
3.1 Principle and Rationale
The most direct and reliable method for synthesizing aryl ketones like Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is the Friedel-Crafts acylation.[3] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
Causality behind Experimental Choices:
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Reactants: We select 1-bromo-3-(trifluoromethyl)benzene as the aromatic substrate and adipic acid monomethyl ester chloride as the acylating agent. The ester group is protected during the reaction and provides a handle for further modification.
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Catalyst: Aluminum chloride (AlCl₃) is the Lewis acid of choice due to its high efficacy in generating the highly electrophilic acylium ion, which is necessary to overcome the deactivating effect of the trifluoromethyl group on the aromatic ring.
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Solvent: Dichloromethane (DCM) is used as it is an inert solvent that effectively dissolves the reactants and catalyst without participating in the reaction.
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Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
3.2 Detailed Experimental Protocol
Step 1: Preparation of the Acylating Agent (Adipoyl Chloride Monoethyl Ester)
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To a round-bottom flask charged with adipic acid monoethyl ester (1.0 eq.), add dichloromethane (5 mL/mmol).
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Cool the solution to 0 °C in an ice bath.
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Slowly add oxalyl chloride (1.2 eq.) dropwise over 15 minutes. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
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Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
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The resulting solution of the acyl chloride is used directly in the next step without purification.
Step 2: Friedel-Crafts Acylation
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In a separate, larger, oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in dichloromethane (10 mL/mmol).
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Cool the suspension to 0 °C.
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Add 3-(trifluoromethyl)benzene (1.1 eq.) to the AlCl₃ suspension.
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Add the previously prepared acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Step 3: Aqueous Work-up and Extraction
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Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum complexes and protonates any remaining catalyst.[3]
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Stir vigorously for 30 minutes until all solids dissolve.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer twice with dichloromethane.
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Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
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The crude oil is purified via flash column chromatography on silica gel.
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A gradient elution system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate, is effective for isolating the pure product.
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Combine the fractions containing the desired product (as determined by TLC analysis) and evaporate the solvent to yield Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate as a clear oil or low-melting solid.
Analytical Characterization and Quality Control
A multi-technique approach is mandatory to unequivocally confirm the structure and purity of the synthesized compound. This self-validating system ensures that the material meets the standards required for subsequent research and development activities.
4.1 Characterization Workflow Diagram
Caption: A self-validating workflow for the synthesis and characterization of the target compound.
4.2 Spectroscopic Analysis
| Technique | Expected Results and Interpretation |
| ¹H NMR | Aromatic Protons: 4 signals in the ~7.5-8.2 ppm range, characteristic of a 1,3-disubstituted benzene ring. Aliphatic Protons: A triplet at ~4.1 ppm (2H, -OCH₂CH₃), a triplet at ~2.9 ppm (2H, -CH₂CO-Aryl), a triplet at ~2.3 ppm (2H, -CH₂CO-OEt), and overlapping multiplets between ~1.3-1.8 ppm for the remaining 6 protons of the alkyl chain. A triplet at ~1.2 ppm (3H, -OCH₂CH₃). |
| ¹³C NMR | Carbonyls: Two signals, one at ~198 ppm (ketone C=O) and one at ~173 ppm (ester C=O). Aromatic Carbons: Signals between ~125-138 ppm, including a quartet for the CF₃-bearing carbon due to C-F coupling. CF₃ Carbon: A quartet signal around ~124 ppm. Aliphatic Carbons: Signals in the ~24-61 ppm range corresponding to the ethyl ester and heptanoate chain carbons. |
| FTIR | Ketone C=O Stretch: Strong, sharp absorbance at ~1690 cm⁻¹. Ester C=O Stretch: Strong, sharp absorbance at ~1735 cm⁻¹. C-F Stretch: Strong absorbances in the 1100-1350 cm⁻¹ region. Aromatic C-H Stretch: Absorbance at ~3050-3100 cm⁻¹. |
| Mass Spec. | (ESI+) : Expected molecular ion peak [M+H]⁺ at m/z 317.13. |
4.3 Chromatographic Purity Assessment
Purity is assessed using High-Performance Liquid Chromatography (HPLC) to ensure the absence of starting materials and side products.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Purity | ≥95% for use in subsequent synthetic steps |
Applications in Drug Development and Medicinal Chemistry
5.1 Role as a Versatile Synthetic Intermediate
The true value of Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate lies in its potential as a scaffold for building more complex molecules. The ketone and ester functional groups are orthogonal handles that can be selectively modified.
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Ketone Modification: The ketone can undergo reduction to a secondary alcohol, reductive amination to introduce a basic nitrogen center, or serve as a site for Grignard or Wittig reactions to extend the carbon skeleton.
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Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or reduced to a primary alcohol.
5.2 Significance of the Trifluoromethylphenyl Moiety
The 3-(trifluoromethyl)phenyl group is frequently incorporated into drug candidates for several strategic reasons:
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Metabolic Stability: The C-F bond is extremely strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
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Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and improve oral bioavailability.
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Receptor Binding: The highly electronegative fluorine atoms can participate in favorable electrostatic or dipole-dipole interactions with biological targets, potentially increasing binding affinity and potency.
5.3 Potential Synthetic Pathways Diagram
The following diagram illustrates how the title compound can serve as a launchpad for diverse molecular scaffolds relevant to drug discovery.
